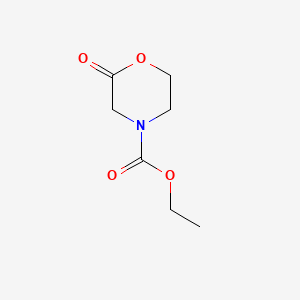

多利培南侧链

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

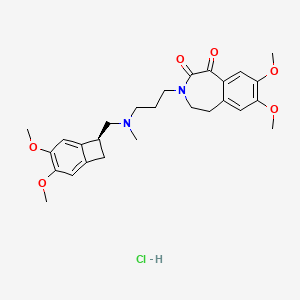

This compound is also known as Doripenem side-chain . It is used in scientific research and development .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 411.54 . More detailed physical and chemical properties are not available in the search results.科学研究应用

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of the compound '4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate' involves the protection of the amine group of pyrrolidine, followed by the introduction of the sulfamoyl group, acetylthio group, and 4-nitrobenzyl group. The final step involves the deprotection of the amine group and the ester group to obtain the target compound.", "Starting Materials": ["(2S,4S)-4-Acetylthio-2-aminomethylpyrrolidine", "tert-butoxycarbonyl chloride", "sodium azide", "sulfuric acid", "acetic anhydride", "4-nitrobenzyl bromide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "methanol", "dichloromethane", "ethyl acetate", "water"], "Reaction": ["Protection of the amine group of (2S,4S)-4-acetylthio-2-aminomethylpyrrolidine using tert-butoxycarbonyl chloride and triethylamine in dichloromethane.", "Reaction of the protected amine with sodium azide in DMF to introduce the sulfamoyl group.", "Acetylation of the amine using acetic anhydride and diisopropylethylamine in dichloromethane.", "Reaction of the acetylated amine with 4-nitrobenzyl bromide and potassium carbonate in DMF to introduce the 4-nitrobenzyl group.", "Deprotection of the amine and ester groups using sulfuric acid in methanol.", "Purification of the crude product using column chromatography with a mixture of ethyl acetate and water as the eluent."] } | |

| 491878-06-9 | |

分子式 |

C20H28N4O9S2 |

分子量 |

532.6 g/mol |

IUPAC 名称 |

(4-nitrophenyl)methyl 4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C20H28N4O9S2/c1-13(25)34-17-9-16(10-23(35(21,30)31)19(27)33-20(2,3)4)22(11-17)18(26)32-12-14-5-7-15(8-6-14)24(28)29/h5-8,16-17H,9-12H2,1-4H3,(H2,21,30,31) |

InChI 键 |

JECWBBGYVBPHIH-UHFFFAOYSA-N |

SMILES |

CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N |

规范 SMILES |

CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N |

同义词 |

ACS-PNZ-PYRROLIDYL-(BOC)-NSO2NH2; Doripenem Side-Chain; 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate; 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]met |

产品来源 |

United States |

Q1: Why is the analysis of 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate important in the context of Doripenem production?

A: 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate is a crucial intermediate in the synthesis of Doripenem. [] The presence of impurities in this intermediate can impact the quality and safety of the final drug product. Therefore, sensitive analytical methods, like the RP-HPLC method described in the research [], are essential for quantifying potential genotoxic impurities and ensuring the production of safe and effective Doripenem.

Q2: What are some of the challenges in purifying the Doripenem side chain, and how does the research address these challenges?

A: A major challenge in purifying the Doripenem side chain is the presence of the impurity compound, Doripenem side chain disulfide. [] This impurity needs to be effectively removed to ensure the quality of the final drug substance. The research proposes a recrystallization method to specifically target and remove this disulfide impurity, leading to a significant increase in the purity of the Doripenem side chain. [] This purified side chain then serves as a foundation for producing higher quality Doripenem.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-threo-3-Hexulosonic acid, 2-[[2-[(1-carboxy-3-methylbutyl)amino]-2-oxoethyl]imino]-2-deoxy-, -g](/img/no-structure.png)